molecular formula C6H8N2S B1339428 3-Amino-2-methylthiopyridine CAS No. 38240-22-1

3-Amino-2-methylthiopyridine

Cat. No. B1339428
CAS RN: 38240-22-1
M. Wt: 140.21 g/mol
InChI Key: DTXJLRUDJQKXKO-UHFFFAOYSA-N
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Description

3-Amino-2-methylthiopyridine is a heterocyclic organic compound that is a derivative of pyridine with a thiomethyl and an amino group. It has the molecular formula C6H8N2S .


Molecular Structure Analysis

The molecular weight of 3-Amino-2-methylthiopyridine is 140.21 g/mol. The exact structure can be found in databases like PubChem .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-2-methylthiopyridine are not detailed in the search results, aminopyridines have been used in various chemical reactions. For example, they have been used in the synthesis of substituted pyridines with diverse functional groups .


Physical And Chemical Properties Analysis

3-Amino-2-methylthiopyridine has a molecular weight of 140.21 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Synthesis of Complex Chemical Structures

3-Amino-2-methylthiopyridine is utilized in the synthesis of various complex chemical structures. For instance, it plays a role in the formation of 3-amino-3-(2-methylthiopyridin-3-yl)propenoic esters, which are then hydrolyzed to form 3-(2-methylthiopyridin-3-yl)-3-oxopropionic esters. These esters are further used in the synthesis of pyridine-substituted pyrazolones (Zubarev, Zav’yalova, & Shestopalov, 2011).

Antimicrobial Activity

3-Amino-2-methylthiopyridine derivatives have been shown to exhibit antimicrobial properties. For example, compounds synthesized from 3-Amino-2-methylthiopyridine have displayed considerable activity against various bacteria and yeast, including Staphylococcus aureus and Candida albicans (Abu-Youssef et al., 2010).

Study of Chemical Aggregates

This chemical has been used in studies to understand the complexes between methyllithium and chiral 3-aminopyrrolidine (3-AP) lithium amides, providing insights into the binding mechanisms and configurations in these aggregates (Corruble et al., 2002).

Antioxidant Agents

Synthesis and evaluation of certain derivatives of 3-Amino-2-methylthiopyridine have shown that they can act as potent antioxidant agents. These studies open up possibilities for their application in pharmaceuticals and healthcare (Vartale et al., 2016).

Allosteric Modulation of Receptors

Research has explored the use of 3-Amino-2-methylthiopyridine derivatives in the allosteric modulation of receptors, such as G protein-coupled receptors. These studies have implications in understanding receptor functions and developing new therapeutic agents (Valant et al., 2012).

Synthesis of Phosphorothioylated Amino Acids

3-Amino-2-methylthiopyridine is involved in the efficient synthesis of N- and O-phosphorothioylated amino acids, which have applications in biochemistry and molecular biology (Baraniak et al., 2002).

properties

IUPAC Name

2-methylsulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXJLRUDJQKXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576419
Record name 2-(Methylsulfanyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylthiopyridine

CAS RN

38240-22-1
Record name 2-(Methylsulfanyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Barlin - Journal of the Chemical Society, Perkin Transactions 2, 1972 - pubs.rsc.org
… This product with ethanolic picric acid gave the picrate of 3-amino-2-methylthiopyridine (1.45 g), mp 172-173" (from ethanol) (Found: C, 39.0; H, 3.0; N, 18.9; S, 8.75. C1,HllN507S …
Number of citations: 5 pubs.rsc.org

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